

Osmium Dioxide (OsO₂) as a Coating Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium dioxide (OsO₂) is a transition metal oxide that is gaining interest as a specialized coating material. It crystallizes in the rutile structure and is notable for its unique combination of metallic conductivity, high density, and chemical stability.[1][2] Unlike its volatile and highly toxic counterpart, osmium tetroxide (OsO₄), osmium dioxide is non-toxic and thermally stable up to approximately 500°C, after which it decomposes.[1][2] These properties make OsO₂ thin films a promising candidate for a variety of advanced applications, including catalysis, electrochemistry, and microelectronics.

This document provides an overview of the applications of osmium dioxide coatings, detailed experimental protocols for their deposition, and a summary of their key physical and chemical properties.

Key Properties of Osmium Dioxide

Osmium dioxide coatings exhibit a range of properties that make them suitable for specialized applications. A summary of these properties is presented in the table below.

Property	Value	Citation(s)
Physical Properties		
Chemical Formula	OsO ₂	[1]
Molar Mass	222.229 g/mol	[2]
Appearance	Brown to black powder; golden for single crystals	[1][2]
Density	11.4 g/cm ³	[1][2]
Melting Point	~500 °C (decomposes)	[1][2]
Crystal Structure	Rutile (tetragonal)	[1]
Electrical Properties		
Electrical Resistivity	~15 μΩ·cm (for single crystals)	[2]
Chemical Properties		
Solubility in Water	Insoluble	[2]
Solubility in Acids	Dissolves in strong acids like HCl	[2]
Toxicity	Non-toxic	[2]

Applications of Osmium Dioxide Coatings

The unique combination of conductivity and stability in OsO₂ makes it a valuable material for several advanced applications.

Heterogeneous Catalysis

Osmium dioxide thin films are explored as catalysts in various chemical reactions. Their high surface area in nanostructured forms enhances their catalytic activity.[1] One notable application is in oxidation reactions, such as the conversion of sulfur dioxide to sulfur trioxide and the oxidation of carbon monoxide.[1]

Catalytic Oxidation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. webqc.org [webqc.org]
- 2. Osmium dioxide Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Osmium Dioxide (OsO₂) as a Coating Material: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078405#osmium-dioxide-as-a-coating-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com